Lipophilicity: LogP Sweet Spot
The computed octanol-water partition coefficient (LogP) increases with alkoxy chain length across the 2-alkoxyethylamine series. 2-Propoxyethylamine exhibits a LogP of 1.07, which is 1.72 log units higher than 2-methoxyethylamine (LogP -0.65) and approximately 0.39 log units higher than 2-ethoxyethylamine (LogP ~0.68), yet 0.39 log units lower than 2-butoxyethylamine (LogP ~1.46) . This places 2-propoxyethylamine in a moderate lipophilicity range that balances aqueous solubility with membrane permeability, a critical consideration in medicinal chemistry and liquid-liquid extraction design.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.07 |
| Comparator Or Baseline | 2-Methoxyethylamine LogP = -0.65; 2-Ethoxyethylamine LogP = 0.68; 2-Butoxyethylamine LogP = 1.46 |
| Quantified Difference | 1.72 log units more lipophilic than methoxy; 0.39 units more than ethoxy; 0.39 units less than butoxy |
| Conditions | Computed values from ChemSpider (ACD/LogP) and ChemSrc |
Why This Matters
Procurement for applications requiring a specific LogP window (e.g., blood-brain barrier penetration, extraction solvent optimization) cannot substitute a methoxy or ethoxy homolog without altering partition behavior by over an order of magnitude.
